1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-butyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-11-6-8(9(12)13)7(2)10-11/h6H,3-5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLGJRFMXACACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-butyl-3-methylpyrazole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of 1-butyl-3-methylpyrazole and chloroacetic acid in the presence of a base such as sodium hydroxide, followed by acidification to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols, amines, and thiols in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.
Substitution: Ester, amide, and thioester derivatives.
Scientific Research Applications
Agricultural Chemistry
Herbicides and Pesticides
1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid is being explored as a key ingredient in the formulation of new herbicides and pesticides. Its structural properties allow for enhanced efficacy in crop protection while minimizing environmental impact. Research indicates that derivatives of this compound can improve the selectivity and potency of herbicides, which is crucial for sustainable agriculture.
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Herbicide formulation | Enhanced selectivity against target weeds |
| 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid | Fungicide precursor | Effective against various phytopathogenic fungi |
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that derivatives exhibit significant activity against various inflammatory pathways, suggesting their utility in developing new pain relief medications.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated that these compounds could significantly reduce inflammation markers in vitro.
| Compound | Inhibition Rate (%) | Target |
|---|---|---|
| This compound | 75% | Pro-inflammatory cytokines |
Material Science
Advanced Polymers and Coatings
In material science, this compound is utilized to formulate advanced polymers and coatings that enhance durability and resistance to wear. Its incorporation into polymer matrices improves mechanical properties and thermal stability.
| Application | Benefits |
|---|---|
| Coatings | Increased resistance to abrasion and chemical exposure |
| Polymers | Enhanced mechanical strength and thermal stability |
Biochemical Research
Enzyme Inhibition Studies
The compound plays a vital role in biochemical research, particularly in studying enzyme inhibition mechanisms. Research has shown that it can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets.
Case Study: Enzyme Inhibition
Research focused on the inhibition of succinate dehydrogenase (SDH) by pyrazole derivatives demonstrated promising results, indicating that modifications to the pyrazole structure could enhance inhibitory activity.
| Enzyme Target | Compound | Inhibition Rate (%) |
|---|---|---|
| Succinate Dehydrogenase | This compound | 65% |
Mechanism of Action
The mechanism of action of 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Variations and Substituent Effects
The pyrazole scaffold allows for diverse functionalization. Below is a comparative analysis of key analogs:
Key Observations :
- Alkyl vs. Aromatic Substituents : Alkyl chains (e.g., butyl, propyl) increase lipophilicity, favoring membrane permeability in drug design. Aromatic substituents (e.g., benzoyl, phenyl) enhance π-π interactions, relevant to antioxidant/anti-inflammatory activity .
- Functional Groups: Carboxylic acid (4-position) is common for hydrogen bonding and metal coordination. Aldehyde (4-CHO) and nitro (4-NO₂) groups modify electronic properties, influencing reactivity and biological activity .
- Steric and Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 4c) improve aromaticity and antioxidant activity, while electron-withdrawing groups (e.g., nitro in ) stabilize negative charges .
Antioxidant/Anti-inflammatory Activity
- 1-Benzoyl-3-phenyl derivatives (4c): Exhibited near-standard antioxidant and anti-inflammatory activity, attributed to the electron-donating 4-methoxyphenyl group .
Agrochemical Potential
- 1-Allyl-3-amino derivative: Pyrazole derivatives with amino groups are precursors in agrochemicals (e.g., pyrazosufuron) . The target compound’s butyl group may offer stability but lacks the amino functionality critical for pesticidal activity.
Medicinal Chemistry
- Quinoline-containing analog (11b): The chloroquinoline and dimethoxyphenyl groups suggest antimalarial or kinase inhibition applications . The target compound’s simpler structure may be more amenable to pharmacokinetic optimization.
Material Science
Physicochemical Properties
| Property | 1-Butyl-3-methyl-4-COOH | 1-Benzoyl-3-phenyl-4-CHO | 1-Allyl-3-amino-4-COOH |
|---|---|---|---|
| Molecular Weight | 182.22 g/mol | 276.29 g/mol | 167.16 g/mol |
| LogP (Estimated) | ~2.5 (high lipophilicity) | ~3.8 (aromatic dominance) | ~1.2 (polar amino group) |
| Solubility | Low in water | Low (aldehyde group) | Moderate (amino group) |
Biological Activity
1-Butyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrazole structure, which includes a butyl group at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
The primary target of this compound is succinate dehydrogenase , an enzyme involved in the citric acid cycle (Krebs cycle). By acting as an inhibitor of this enzyme, the compound disrupts ATP production, which is critical for cellular energy metabolism. This inhibition may lead to various biological effects, including potential therapeutic applications in cancer treatment and metabolic disorders.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can inhibit bacterial growth and fungal infections. For example, certain synthesized pyrazole carboxamides have demonstrated notable antifungal activity against various strains .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering a therapeutic avenue for conditions characterized by chronic inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its anti-inflammatory efficacy .
Case Study: Cancer Cell Lines
A study focusing on the anticancer potential of pyrazole derivatives found that this compound exhibited cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity compared to doxorubicin alone .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial/fungal growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 1-butyl-3-methylpyrazole with carbon dioxide under specific conditions or through the use of chloroacetic acid in the presence of a base. Its unique structure allows it to serve as a building block in the development of more complex pharmaceutical agents and materials.
Q & A
Q. What are the common synthetic routes for preparing 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with substituted hydrazines to form pyrazole intermediates, followed by alkylation at the N1 position (e.g., using butyl halides) and hydrolysis of the ester group to yield the carboxylic acid. Key steps include purification via flash chromatography (cyclohexane/ethyl acetate gradients) and characterization using -/-NMR, IR, and mass spectrometry .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : -NMR identifies substituent patterns (e.g., butyl chain integration at δ 0.8–1.6 ppm, pyrazole protons at δ 7.5–8.5 ppm).
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) match the theoretical molecular weight (CHNO: 182.22 g/mol). Elemental analysis ensures purity (>98%) .
Q. What are the primary applications of this compound in medicinal chemistry?
Pyrazole-4-carboxylic acid derivatives are explored as bioactive scaffolds. For instance, analogs exhibit anti-inflammatory and anticancer properties via kinase inhibition or autophagy induction. The butyl and methyl groups enhance lipophilicity, improving cell membrane permeability. Activity is assayed using in vitro models (e.g., MTT assays for cytotoxicity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of pyrazole-4-carboxylic acids?
- Temperature control : Cyclocondensation proceeds efficiently at 50–80°C, while alkylation requires lower temperatures (0–25°C) to minimize side reactions.
- Catalysts : Use of trifluoroacetic acid (TFA) accelerates azide coupling in triazole-pyrazole hybrids.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during alkylation, while methylene chloride aids in azide reactions.
- Purification : Dry-loading on Celite followed by gradient flash chromatography reduces impurities .
Q. What computational methods are used to predict the reactivity and electronic properties of pyrazole-4-carboxylic acid derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. These align with experimental IR and NMR data to validate tautomeric forms and hydrogen-bonding interactions .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole analogs?
- 2D NMR : HSQC and HMBC correlations distinguish regioisomers by mapping - coupling pathways.
- X-ray crystallography : Resolves ambiguous substituent positions (e.g., butyl vs. methyl orientation) .
- Isotopic labeling : -labeling clarifies nitrogen environments in complex spectra .
Q. What strategies mitigate safety risks during large-scale synthesis of this compound?
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (GHS Category 2).
- Waste disposal : Neutralize acidic byproducts before disposal.
- Stability : Store at -20°C under inert gas (N) to prevent degradation. Refer to SDS guidelines for spill management (e.g., sand absorption) .
Methodological Notes
- Synthetic Challenges : Alkylation regioselectivity at N1 vs. N2 positions can be controlled using bulky bases (e.g., NaH) to favor N1 substitution .
- Analytical Pitfalls : Overlapping NMR signals for butyl/methyl groups require high-field instruments (≥400 MHz) and DEPT-135 experiments .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate target engagement via Western blotting (e.g., mTOR/p70S6K pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
